REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[CH:9]12[O:14][CH:10]1[CH2:11][CH2:12][CH2:13]2.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[OH:14][CH:10]1[CH2:11][CH2:12][CH2:13][CH:9]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0.339 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1NC=CN1
|
Name
|
cyclopentene oxide
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C12C(CCC1)O2
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
A clear yellow solution resulted
|
Type
|
CUSTOM
|
Details
|
this was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 50 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(CCC1)N1C(=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |